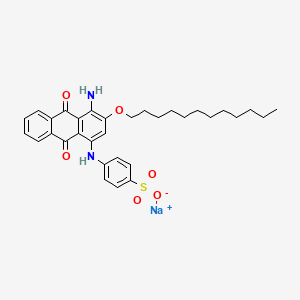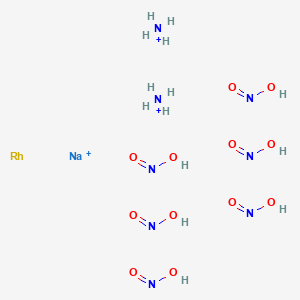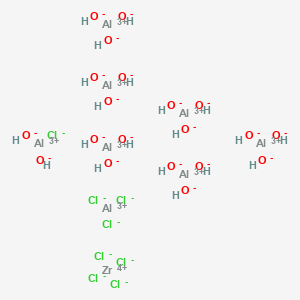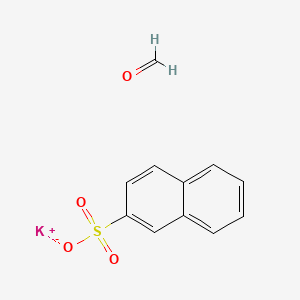
5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid” is likely an organic compound that contains an oxazole ring, a carboxylic acid group, and a 3,5-difluorophenyl group . Oxazole is a five-membered ring compound containing one oxygen atom, one nitrogen atom, and three carbon atoms. The 3,5-difluorophenyl group is a phenyl group (a ring of six carbon atoms) with fluorine atoms attached to the 3rd and 5th carbon atoms .
Synthesis Analysis
While specific synthesis methods for “5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid” were not found, similar compounds are often synthesized through reactions involving aromatic substitution, condensation, or coupling .
Molecular Structure Analysis
The molecular structure of “5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid” likely includes an oxazole ring attached to a carboxylic acid group and a 3,5-difluorophenyl group . The exact structure would depend on the positions of these groups relative to each other.
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid” would depend on its exact molecular structure. Similar compounds have been described as crystalline solids .
Applications De Recherche Scientifique
Pharmacological Applications of Chlorogenic Acid
Chlorogenic acid, a phenolic compound, has been extensively studied for its biological and pharmacological effects. It is found in green coffee extracts and tea and exhibits a variety of therapeutic roles such as antioxidant activity, antibacterial, hepatoprotective, and neuroprotective effects. This review broadens the scope of knowledge on chlorogenic acid, encouraging more studies to unveil and optimize its biological and pharmacological effects, potentially serving as a natural food additive (Naveed et al., 2018).
Environmental Impact of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which contain perfluoroalkyl moieties, are widely used in industrial and commercial applications. Their release into the environment and subsequent microbial degradation are of significant concern due to their toxic profiles. This review presents updated knowledge on the environmental biodegradability of these chemicals and their microbial degradation pathways, identifying gaps for future research (Liu & Mejia Avendaño, 2013).
Biocatalyst Inhibition by Carboxylic Acids
The review on carboxylic acids highlights their role as precursors for industrial chemicals and their inhibitory effects on microbes used for fermentative production. It identifies metabolic engineering strategies to increase microbial robustness against these acids, suggesting changes in cell membrane properties and the use of appropriate exporters to improve tolerance (Jarboe et al., 2013).
Safety And Hazards
Orientations Futures
The future directions for research on “5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid” could include further studies on its synthesis, properties, and potential applications. It could also be interesting to investigate its interactions with biological molecules and its potential effects on biological systems .
Propriétés
IUPAC Name |
5-(3,5-difluorophenyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO3/c11-6-1-5(2-7(12)3-6)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNKCUFWAHMBGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650411 | |
| Record name | 5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid | |
CAS RN |
887267-63-2 | |
| Record name | 5-(3,5-Difluorophenyl)-4-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887267-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,5-Difluorophenyl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1630220.png)
![2-(3-Methoxy-2-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1630221.png)

![Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-](/img/structure/B1630225.png)
![2,3-Dihydro-1h-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B1630227.png)




![[1,1'-Biphenyl]-4-carboxylic acid, potassium salt](/img/structure/B1630235.png)

